Butyl[(3-phenoxyphenyl)methyl]amine hydrochloride Butyl[(3-phenoxyphenyl)methyl]amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1240568-32-4
VCID: VC11698974
InChI: InChI=1S/C17H21NO.ClH/c1-2-3-12-18-14-15-8-7-11-17(13-15)19-16-9-5-4-6-10-16;/h4-11,13,18H,2-3,12,14H2,1H3;1H
SMILES: CCCCNCC1=CC(=CC=C1)OC2=CC=CC=C2.Cl
Molecular Formula: C17H22ClNO
Molecular Weight: 291.8 g/mol

Butyl[(3-phenoxyphenyl)methyl]amine hydrochloride

CAS No.: 1240568-32-4

Cat. No.: VC11698974

Molecular Formula: C17H22ClNO

Molecular Weight: 291.8 g/mol

* For research use only. Not for human or veterinary use.

Butyl[(3-phenoxyphenyl)methyl]amine hydrochloride - 1240568-32-4

Specification

CAS No. 1240568-32-4
Molecular Formula C17H22ClNO
Molecular Weight 291.8 g/mol
IUPAC Name N-[(3-phenoxyphenyl)methyl]butan-1-amine;hydrochloride
Standard InChI InChI=1S/C17H21NO.ClH/c1-2-3-12-18-14-15-8-7-11-17(13-15)19-16-9-5-4-6-10-16;/h4-11,13,18H,2-3,12,14H2,1H3;1H
Standard InChI Key PZPWUFPDTOOELY-UHFFFAOYSA-N
SMILES CCCCNCC1=CC(=CC=C1)OC2=CC=CC=C2.Cl
Canonical SMILES CCCCNCC1=CC(=CC=C1)OC2=CC=CC=C2.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central nitrogen atom bonded to a butyl group and a benzyl moiety substituted with a 3-phenoxyphenyl group. The hydrochloride salt formation enhances its stability and solubility in polar solvents. The phenoxyphenyl group introduces aromaticity and potential π-π stacking interactions, which are critical for binding to biological targets .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1240568-32-4
Molecular FormulaC₁₇H₂₂ClNO
Molecular Weight291.8 g/mol
Purity≥98%
SolubilitySoluble in polar organic solvents

Synthesis and Optimization

Conventional Synthesis Route

The primary synthesis involves a reductive amination between 3-phenoxybenzaldehyde and butylamine, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction proceeds under mild conditions (ethanol or methanol solvent, 25–50°C), yielding the product after purification via recrystallization or column chromatography.

Advanced Methodologies

Recent advances leverage N-demethylation techniques using tert-butyl hydroperoxide (TBHP) and triethylamine in toluene, achieving yields up to 78% . This method, optimized for N,N-dialkylaniline derivatives, highlights the role of inert atmospheres and controlled temperatures (110°C) in minimizing side reactions.

Table 2: Comparative Synthesis Conditions

ParameterConventional MethodAdvanced Method
Reactants3-Phenoxybenzaldehyde + Butylamine4-tert-Butyl-N,N-dimethylaniline
Catalyst/SolventEthanol/MethanolTBHP/Toluene
Temperature25–50°C110°C
Yield60–70%78%
Reference

Applications in Medicinal Chemistry

Matrix Metalloproteinase (MMP) Inhibition

Structural analogs of Butyl[(3-phenoxyphenyl)methyl]amine hydrochloride, such as phenoxyphenyl sulfones, exhibit potent MMP-2 and MMP-9 inhibition (IC₅₀ < 10 nM) . The phenoxyphenyl group enhances selectivity over MMP-1, making it a candidate for anticancer therapies targeting tumor metastasis .

Material Science Applications

High-purity batches (≥98%) are employed in functional material synthesis, including photovoltaic cells and polymer composites . The aromatic system facilitates electron transport, enhancing efficiency in organic semiconductors.

Future Research Directions

Mechanistic Studies

Elucidating the compound’s interaction with MMPs and cytochrome P450 enzymes could unlock its therapeutic potential. Molecular docking simulations and in vitro assays using cancer cell lines (e.g., HCT-116, MCF-7) are prioritized .

Formulation Development

Encapsulation in lipid nanoparticles or cyclodextrin complexes may improve bioavailability. Preliminary studies on similar amines show a 3–5-fold increase in plasma half-life with nanoformulations .

Environmental Impact Assessment

Biodegradation pathways and ecotoxicology profiles remain uncharacterized. High-throughput assays using Daphnia magna and Aliivibrio fischeri are recommended to evaluate aquatic toxicity.

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